molecular formula C14H14N2O3 B13810140 5-(2-Methylprop-2-en-1-yl)-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 67051-53-0

5-(2-Methylprop-2-en-1-yl)-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B13810140
CAS No.: 67051-53-0
M. Wt: 258.27 g/mol
InChI Key: IVGRRGDBHYPYJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Methyl-2-propenyl)-5-phenylbarbituric acid is a barbiturate derivative known for its sedative and hypnotic properties. Barbiturates are a class of drugs that act as central nervous system depressants and are used for various medical purposes, including anesthesia and the treatment of certain types of epilepsy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methyl-2-propenyl)-5-phenylbarbituric acid typically involves the condensation of urea with malonic acid derivatives in the presence of a strong base The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the barbituric acid core

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methyl-2-propenyl)-5-phenylbarbituric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

5-(2-Methyl-2-propenyl)-5-phenylbarbituric acid has several scientific research applications:

    Chemistry: Used as a model compound to study the reactivity and stability of barbiturates.

    Biology: Investigated for its effects on cellular processes and enzyme activity.

    Medicine: Explored for its potential therapeutic uses, including as an anesthetic and anticonvulsant.

    Industry: Utilized in the synthesis of other pharmaceutical compounds and as a reference standard in analytical chemistry.

Mechanism of Action

The compound exerts its effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and decreased neuronal excitability. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to inhibitory neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    Phenobarbital: Another barbiturate with similar sedative and anticonvulsant properties.

    Secobarbital: Known for its use as a short-acting sedative.

    Thiopental: Used as an anesthetic agent.

Uniqueness

5-(2-Methyl-2-propenyl)-5-phenylbarbituric acid is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its 2-methyl-2-propenyl group provides a different metabolic profile compared to other barbiturates, potentially leading to variations in duration of action and side effects.

Properties

CAS No.

67051-53-0

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

5-(2-methylprop-2-enyl)-5-phenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C14H14N2O3/c1-9(2)8-14(10-6-4-3-5-7-10)11(17)15-13(19)16-12(14)18/h3-7H,1,8H2,2H3,(H2,15,16,17,18,19)

InChI Key

IVGRRGDBHYPYJK-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.